2-(bromomethyl)-1,3-oxazole hydrobromide

Nucleophilic substitution C–C bond formation Oxazole elaboration

2-(Bromomethyl)-1,3-oxazole hydrobromide is a heterocyclic building block comprising a 1,3‑oxazole core with a bromomethyl substituent at the 2‑position, supplied as the hydrobromide salt (C₄H₅Br₂NO, MW 242.90 g·mol⁻¹). The bromomethyl group serves as a potent electrophilic handle for nucleophilic substitution (Sₙ2), while the oxazole ring provides a compact, aromatic scaffold found in numerous bioactive molecules and functional materials.

Molecular Formula C4H5Br2NO
Molecular Weight 242.9
CAS No. 2624134-12-7
Cat. No. B6183189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(bromomethyl)-1,3-oxazole hydrobromide
CAS2624134-12-7
Molecular FormulaC4H5Br2NO
Molecular Weight242.9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)-1,3-oxazole Hydrobromide (CAS 2624134-12-7): A 2‑Position Bromomethyl Oxazole Salt for Nucleophilic Elaboration


2-(Bromomethyl)-1,3-oxazole hydrobromide is a heterocyclic building block comprising a 1,3‑oxazole core with a bromomethyl substituent at the 2‑position, supplied as the hydrobromide salt (C₄H₅Br₂NO, MW 242.90 g·mol⁻¹) . The bromomethyl group serves as a potent electrophilic handle for nucleophilic substitution (Sₙ2), while the oxazole ring provides a compact, aromatic scaffold found in numerous bioactive molecules and functional materials [1]. The compound is typically offered at ≥95% purity and is employed as a key intermediate in medicinal chemistry, agrochemical synthesis, and heterocyclic methodology development .

Why 2-(Bromomethyl)-1,3-oxazole Hydrobromide Cannot Be Freely Swapped with Other Halomethyl Oxazoles


Simple replacement of 2-(bromomethyl)-1,3-oxazole hydrobromide with a chloromethyl analogue, a different positional isomer, or the free‑base form introduces quantifiable penalties in reaction yield, process safety, or storage stability. The bromine leaving group at the 2‑position provides substantially higher Sₙ2 reactivity compared with chlorine, while the hydrobromide salt form suppresses the on‑column decomposition and spontaneous polymerization observed with the free base [1]. Furthermore, the 2‑position of the oxazole ring is electronically distinct from the 4‑ and 5‑positions, meaning that a positional isomer will not replicate the regiospecific reactivity required for multi‑step synthetic sequences [2]. The quantitative evidence below demonstrates exactly where these differences are measurable and procurement‑relevant.

2-(Bromomethyl)-1,3-oxazole Hydrobromide: Head-to-Head Quantitative Differentiation Against Closest Analogs


Bromomethyl vs. Chloromethyl: 2.25‑Fold Higher Isolated Yield in Malonate C‑Alkylation

Under identical reaction conditions (NaH, THF, anion of diethyl malonate), the 2‑bromomethyl analogue provides the alkylation product in 90% isolated yield, whereas the corresponding 2‑chloromethyl analogue affords only 40% isolated yield [1]. This represents a 2.25‑fold yield advantage directly attributable to the superior leaving‑group ability of bromide over chloride at the 2‑methylene position of the oxazole scaffold.

Nucleophilic substitution C–C bond formation Oxazole elaboration

Hydrobromide Salt vs. Free Base: Prevention of Chromatographic Decomposition

The free base 2‑(bromomethyl)oxazole undergoes significant decomposition during standard silica or neutral alumina column chromatography, resulting in isolated yields of only 42% and 35% for two representative derivatives (compounds 6a and 6b) [1]. In the same study, precipitation of the hydrobromide salt inside the continuous‑flow reactor was observed, confirming the salt form's distinct physical stability profile that suppresses decomposition pathways accessible to the free base [1]. Vendor storage specifications corroborate this: the hydrobromide salt is stored at 4°C with room‑temperature shipping, whereas the free base requires storage under inert atmosphere at ≤ −20°C .

Intermediate stability Salt form selection Downstream processing

Continuous‑Flow Process Integration: 7–9 min Total Residence Time with Decomposition Avoidance

When 2‑(bromomethyl)oxazole is generated and immediately consumed in an integrated continuous‑flow reactor, the three‑step sequence (vinyl azide → azirine → bromomethyl oxazole → azidomethyl oxazole) proceeds with overall yields of 60% and 50% (compounds 7a and 7b) within a total residence time of only 7–9 min [1]. By contrast, batch isolation of the bromomethyl intermediate led to severe decomposition, yielding only 42% and 35% of the isolated bromomethyl oxazoles 6a and 6b [1]. The continuous‑flow approach thus converts an unstable, loss‑prone intermediate into a viable synthetic linchpin.

Continuous flow Process safety Integrated multistep synthesis

Precedented Utility in Factor XIa/Kallikrein Inhibitor Patents

2‑(Bromomethyl)oxazole (the free base corresponding to the hydrobromide salt) is explicitly cited as a synthetic intermediate in the preparation of substituted oxopyridine derivatives that act as Factor XIa and plasma kallikrein inhibitors, a class of anticoagulant agents under investigation for thrombotic and thromboembolic diseases [1]. The patent literature (e.g., US 12,084,414, assigned to eXIthera Pharmaceuticals) describes the use of 2‑(bromomethyl)oxazole in constructing the key heterocyclic core of these clinical candidates [2]. In contrast, no equivalent patent precedent was found for the 4‑ or 5‑bromomethyl positional isomers in the same therapeutic context.

Anticoagulant Factor XIa Plasma kallikrein Patent intermediate

2‑Position Reactivity Advantage Over 4‑ and 5‑Isomers: Computational Prediction

A DFT study at the B3LYP/6‑311++G(d,p) and MP2/6‑311++G(d,p) levels evaluated Fukui function descriptors across a series of 2‑, 4‑, and 5‑substituted oxazole derivatives. The computed local reactivity sequence for electron‑rich oxazoles is: 2‑substituted > 5‑substituted > 4‑substituted, indicating that the 2‑position possesses the highest inherent nucleophilic reactivity among the three ring positions [1]. This theoretical ranking aligns with experimental observations that 2‑(bromomethyl)oxazole derivatives serve as the most reactive scaffolds for synthetic elaboration at the methylene carbon.

Regioselectivity DFT calculation Oxazole electronic structure

Evidence‑Backed Application Scenarios for 2‑(Bromomethyl)-1,3-oxazole Hydrobromide Procurement


Medicinal Chemistry: Factor XIa and Plasma Kallikrein Inhibitor Programs

Procurement of 2‑(bromomethyl)-1,3-oxazole hydrobromide is directly justified for teams synthesizing substituted oxopyridine derivatives targeting Factor XIa or plasma kallikrein. The compound’s role as a key intermediate is documented in issued patents (e.g., US 12,084,414), and the 2‑bromomethyl substitution pattern provides the regiospecific reactivity necessary to construct the oxazole‑containing core of these clinical anticoagulant candidates [1]. The hydrobromide salt form further ensures sufficient shelf‑stability for multi‑campaign medicinal chemistry programs.

Process R&D: Continuous‑Flow Route Scouting and Scale‑Up

The demonstrated compatibility of 2‑(bromomethyl)oxazole intermediates with integrated continuous‑flow synthesis (7–9 min total residence time, 50–60% three‑step overall yield) makes the hydrobromide salt an attractive starting point for process intensification studies [1]. The ability to generate and immediately consume the unstable bromomethyl species in flow avoids the chromatographic decomposition losses (≥58%) observed in batch mode, directly improving process mass efficiency and reducing solvent waste.

Synthetic Methodology: C‑Alkylation and Heterocycle Diversification

The 2.25‑fold yield advantage of the bromomethyl analogue over the chloromethyl analogue in malonate C‑alkylation (90% vs. 40%) makes this compound the superior electrophile for constructing carbon–carbon bonds at the oxazole 2‑position [1]. This reactivity profile supports its use in diversity‑oriented synthesis, late‑stage functionalization, and the preparation of oxazole‑based ligand libraries for catalysis or chemical biology.

Building‑Block Resupply for Outsourced Pre‑Clinical Synthesis

For CROs and CDMOs performing multi‑step custom synthesis, selection of the hydrobromide salt (CAS 2624134-12-7) over the free base (CAS 1065073-35-9) simplifies inventory management: the salt is stable at 4°C with room‑temperature shipping, whereas the free base requires inert atmosphere storage at ≤ −20°C [1]. The ≥95% purity specification from multiple suppliers ensures consistent quality across procurement cycles.

Quote Request

Request a Quote for 2-(bromomethyl)-1,3-oxazole hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.